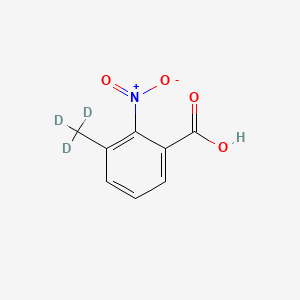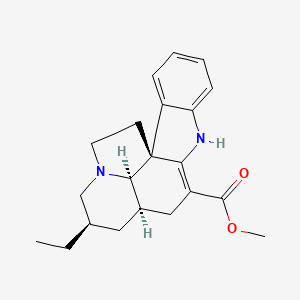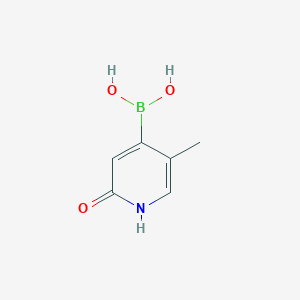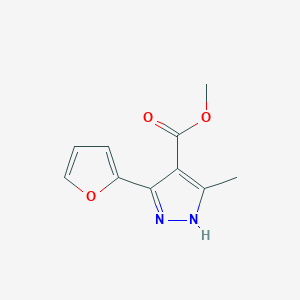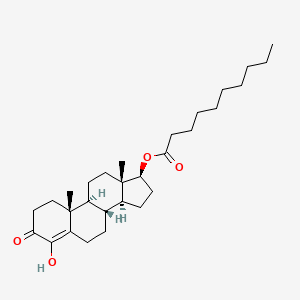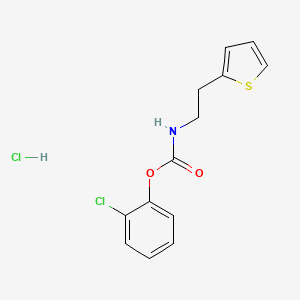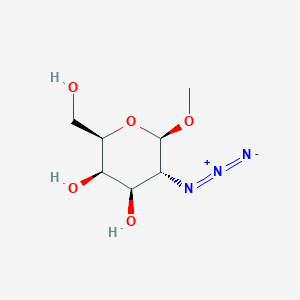
Methyl 2-azido-2-deoxy-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is a chemical compound with the molecular formula C7H13N3O5 and a molecular weight of 219.195 g/mol . This compound is a derivative of galactose, where the hydroxyl group at the second position is replaced by an azido group. It is often used in various biochemical and synthetic applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of methyl 2-deoxy-2-iodo-beta-D-galactopyranoside. This reaction is carried out in the presence of sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion is replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed:
Reduction: Methyl 2-amino-2-deoxy-beta-D-galactopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-azido-2-deoxy-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is utilized in studying carbohydrate-protein interactions and in the development of glycosylation inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various synthetic processes.
Mécanisme D'action
The mechanism of action of methyl 2-azido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazole rings, which are stable and bioorthogonal . The compound’s azido group is highly reactive, making it a valuable tool in bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: This compound has an acetamido group instead of an azido group and is used in similar biochemical applications.
Methyl 2-deoxy-2-fluoro-beta-D-galactopyranoside: This derivative has a fluoro group and is used in studies involving fluorinated sugars.
Uniqueness: Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is unique due to its azido group, which imparts high reactivity and versatility in synthetic and biochemical applications. This makes it particularly valuable in click chemistry and bioconjugation studies, where stable and specific linkages are required.
Propriétés
Formule moléculaire |
C7H13N3O5 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Clé InChI |
QYZPIZZUWJKSTF-XUUWZHRGSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(1-Chlorocyclopropyl)-2-thia-4,6,7-triazatricyclo[9.4.0.03,7]pentadeca-1(15),3,5,11,13-pentaen-9-ol](/img/structure/B13409736.png)

